molecular formula C8H11NO3S2 B3822972 2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pentanoic acid

2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pentanoic acid

Cat. No.: B3822972
M. Wt: 233.3 g/mol
InChI Key: XBENOPDFDNLOHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pentanoic acid is a compound that belongs to the thiazolidinone family. This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound has garnered interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pentanoic acid typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of a thiazolidine derivative with a suitable carboxylic acid or its derivative. For example, the condensation of 4-bromobenzaldehyde with 3-methyl-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic acid in boiling acetic acid has been reported .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antitumor activities.

    Medicine: Potential use as a therapeutic agent due to its biological activities.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pentanoic acid is unique due to its specific structure, which allows it to interact with a variety of biological targets. Its thiazolidine ring and carboxylic acid functional group make it a versatile compound for various chemical reactions and biological applications.

Properties

IUPAC Name

2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S2/c1-2-3-5(7(11)12)9-6(10)4-14-8(9)13/h5H,2-4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBENOPDFDNLOHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)N1C(=O)CSC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pentanoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pentanoic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pentanoic acid
Reactant of Route 4
Reactant of Route 4
2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pentanoic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pentanoic acid
Reactant of Route 6
2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.